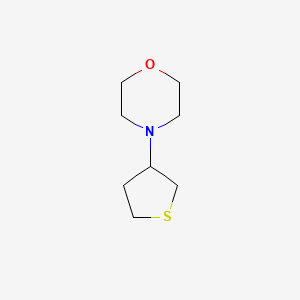
4-(tetrahydro-3-thienyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-3-thienyl)morpholine, also known as THM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. THM is a heterocyclic compound that contains both a morpholine ring and a thienyl ring, making it a unique and interesting molecule to study. In
Mecanismo De Acción
The mechanism of action of 4-(tetrahydro-3-thienyl)morpholine is not fully understood, but it is believed to act as a dopamine receptor antagonist. Specifically, this compound is thought to block the D2 dopamine receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, this compound may reduce the activity of the dopamine system, which is thought to be involved in the development of psychotic symptoms and drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce the levels of dopamine in the brain, which is thought to be a key mechanism of its antipsychotic and anti-addictive effects. Additionally, this compound has been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of mood and cognition. This compound has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(tetrahydro-3-thienyl)morpholine in lab experiments include its ease of synthesis, its well-characterized pharmacological effects, and its potential as a tool for studying the dopamine system. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in human subjects is not well understood.
Direcciones Futuras
There are a number of future directions for research on 4-(tetrahydro-3-thienyl)morpholine. One area of interest is the development of more selective dopamine receptor antagonists that may have fewer off-target effects than this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, as well as its potential as a treatment for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system.
Métodos De Síntesis
The synthesis of 4-(tetrahydro-3-thienyl)morpholine involves the reaction of 3-chloro-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound as the final product. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
4-(tetrahydro-3-thienyl)morpholine has been the subject of scientific research due to its potential applications in the field of pharmacology. Specifically, this compound has been studied for its potential as an antipsychotic agent. In one study, this compound was found to have a similar efficacy to the antipsychotic drug haloperidol in reducing psychotic symptoms in animal models. Additionally, this compound has been studied for its potential as a treatment for drug addiction. In one study, this compound was found to reduce cocaine-seeking behavior in rats.
Propiedades
IUPAC Name |
4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQEHQPZNBICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

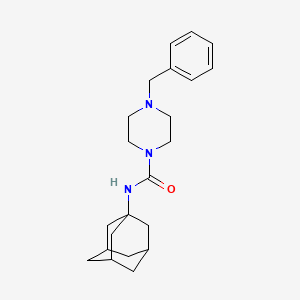
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
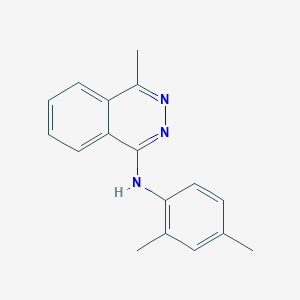
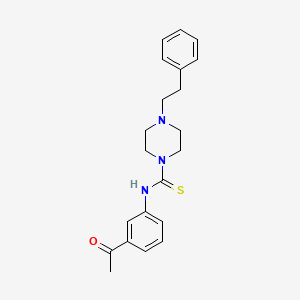
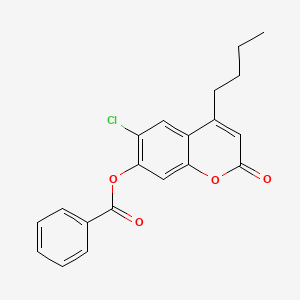
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)